molecular formula C13H18ClNO3 B8446197 tert-butyl N-(2-chloro-4-hydroxybenzyl)glycinate

tert-butyl N-(2-chloro-4-hydroxybenzyl)glycinate

Cat. No. B8446197
M. Wt: 271.74 g/mol
InChI Key: CVXNFMKLIZFRBY-UHFFFAOYSA-N
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Patent
US09199927B2

Procedure details

To a solution of 2-chloro-4-hydroxybenzaldehyde (400 mg) in dichloromethane (4.00 mL) were added anhydrous magnesium sulfate (615 mg) and tert-butyl glycinate hydrochloride (679 mg), followed by stirring at room temperature overnight. The reaction mixture was filtered, and then the filtrate was concentrated under reduced pressure. The residue was dissolved in methanol (12.0 mL), and sodium borohydride (193 mg) was added thereto, followed by stirring at room temperature for 2 hours. To the reaction mixture were added water and ethyl acetate, and the organic layer was extracted. The organic layer was washed with a saturated aqueous sodium chloride solution, then dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to obtain tert-butyl N-(2-chloro-4-hydroxybenzyl)glycinate (613 mg).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
615 mg
Type
reactant
Reaction Step One
Quantity
679 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:3]=1[CH:4]=O.S([O-])([O-])(=O)=O.[Mg+2].Cl.[NH2:18][CH2:19][C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21]>ClCCl>[Cl:1][C:2]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:3]=1[CH2:4][NH:18][CH2:19][C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
ClC1=C(C=O)C=CC(=C1)O
Name
Quantity
615 mg
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Name
Quantity
679 mg
Type
reactant
Smiles
Cl.NCC(=O)OC(C)(C)C
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methanol (12.0 mL)
ADDITION
Type
ADDITION
Details
sodium borohydride (193 mg) was added
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
To the reaction mixture were added water and ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted
WASH
Type
WASH
Details
The organic layer was washed with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C(CNCC(=O)OC(C)(C)C)C=CC(=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 613 mg
YIELD: CALCULATEDPERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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